ETHYL (2Z,4Z,7Z)-2,4,7-TRIHYDROXY-6,9-DIOXO-2,4,7-DECATRIENOATE
Overview
Description
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate is an organic compound with the molecular formula C12H14O7 It is characterized by the presence of multiple hydroxyl and oxo groups, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate can be synthesized through the Claisen condensation of acetone and butan-2-one with diethyl oxalate in the presence of metallic sodium . This reaction leads to the formation of the desired compound along with other by-products. The reaction conditions typically involve the use of dry solvents and anhydrous reagents to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for ETHYL (2Z,4Z,7Z)-2,4,7-TRIHYDROXY-6,9-DIOXO-2,4,7-DECATRIENOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s hydroxyl and oxo groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure may offer potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ETHYL (2Z,4Z,7Z)-2,4,7-TRIHYDROXY-6,9-DIOXO-2,4,7-DECATRIENOATE exerts its effects involves interactions with various molecular targets. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s structure allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6,7-trihydroxy-4,9-dioxodeca-2,5,7-trienoate: Similar in structure but differs in the position of hydroxyl and oxo groups.
Ethyl 2-hydroxy-2-(3-hydroxy-4-methyl-2,5-dioxocyclopent-3-en-1-ylidene)acetate: Contains a cyclopentene ring, making it structurally distinct.
Uniqueness
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate is unique due to its specific arrangement of hydroxyl and oxo groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl (2Z,5Z,7Z)-2,6,7-trihydroxy-4,9-dioxodeca-2,5,7-trienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7/c1-3-19-12(18)11(17)6-8(14)5-10(16)9(15)4-7(2)13/h4-6,15-17H,3H2,1-2H3/b9-4-,10-5-,11-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYGPATTZJOPH-MAZCPUENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C=C(C(=CC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)/C=C(/C(=C/C(=O)C)/O)\O)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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